An In-depth Technical Guide to the Physicochemical Properties of Methyl N-Butylcarbamate
An In-depth Technical Guide to the Physicochemical Properties of Methyl N-Butylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of methyl N-butylcarbamate (CAS No. 2594-21-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental determination, theoretical underpinnings, and practical implications of these properties. From fundamental constants to spectroscopic signatures and chemical reactivity, this guide serves as an essential reference for the informed use and manipulation of this carbamate ester.
Introduction: The Significance of Methyl N-Butylcarbamate
Methyl N-butylcarbamate, a member of the carbamate ester family, possesses a molecular structure that lends itself to a variety of applications, including as a synthetic intermediate in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization in research and development. This guide aims to provide a detailed and practical exploration of these properties, moving beyond a simple tabulation of data to explain the causality behind experimental choices and the interpretation of results.
Core Physicochemical Properties
A precise understanding of the fundamental physical constants of a compound is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments and are crucial for process design, formulation development, and safety assessments.
Molecular and Physical Characteristics
The foundational properties of methyl N-butylcarbamate are summarized in the table below. It is important to note that some discrepancies exist in the literature regarding its physical state and melting point. While often described as a liquid at room temperature, some sources suggest it may be a low-melting solid. This ambiguity underscores the importance of empirical verification.
| Property | Value | Source(s) |
| CAS Number | 2594-21-0 | [1] |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Boiling Point | 192.3 °C at 760 mmHg | [2] |
| Melting Point | Not definitively reported; potentially a low-melting solid | [1] |
| Density | 0.937 g/cm³ | [2] |
| Flash Point | 70.1 °C | [2] |
Solubility Profile
The solubility of methyl N-butylcarbamate is a critical parameter for its use in synthesis and formulation. Carbamates, in general, exhibit a range of solubilities depending on their structure.
Experimental Protocol: Determination of Solubility
This protocol outlines a standard method for determining the solubility of methyl N-butylcarbamate in various solvents.
Materials:
-
Methyl N-butylcarbamate
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)
-
Vials with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Spectrophotometer or HPLC system for quantification (optional, for precise measurements)
Procedure:
-
Saturated Solution Preparation: To a series of vials, add a known volume (e.g., 1 mL) of each solvent.
-
Add small, accurately weighed increments of methyl N-butylcarbamate to each vial.
-
After each addition, cap the vial and stir vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Continue adding the solute until a small amount of undissolved solid remains, indicating a saturated solution.
-
Qualitative Assessment: Observe the vials to qualitatively categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble.
-
Quantitative Analysis (Optional): Carefully filter the saturated solution to remove any undissolved solid.
-
Dilute a known aliquot of the filtrate with a suitable solvent and analyze its concentration using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the solubility in terms of g/L or mol/L.
Expected Solubility: Based on the structure of methyl N-butylcarbamate, it is anticipated to be soluble in a wide range of organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and chlorinated solvents (dichloromethane) due to its alkyl chain and polar carbamate group.[3] Its solubility in water is expected to be moderate.[3]
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of a molecule, offering invaluable information about its structure and purity.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds present.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
Procedure:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small drop of liquid methyl N-butylcarbamate or a thin layer of the solid onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after analysis.
Interpretation of the IR Spectrum:
The IR spectrum of methyl N-butylcarbamate is expected to exhibit several characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | N-H stretch | Amine (secondary carbamate) |
| ~2960, ~2870 | C-H stretch | Alkyl (butyl and methyl groups) |
| ~1700 | C=O stretch | Carbonyl (carbamate) |
| ~1530 | N-H bend | Amine (secondary carbamate) |
| ~1250 | C-O stretch | Ester (carbamate) |
| ~1050 | C-N stretch | Carbamate |
Diagram: Experimental Workflow for IR Spectroscopy
Caption: Workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Dissolve a small amount of methyl N-butylcarbamate (5-10 mg) in approximately 0.6 mL of a deuterated solvent in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum (proton-decoupled).
Interpretation of NMR Spectra:
¹H NMR Spectrum (Predicted):
-
~0.9 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the butyl chain.
-
~1.3 ppm (sextet, 2H): Methylene group (-CH₂-) adjacent to the terminal methyl group.
-
~1.5 ppm (quintet, 2H): Methylene group (-CH₂-) adjacent to the nitrogen.
-
~3.2 ppm (quartet, 2H): Methylene group (-CH₂-) attached to the nitrogen.
-
~3.7 ppm (singlet, 3H): Methyl group (-OCH₃) of the ester.
-
~5.0 ppm (broad singlet, 1H): N-H proton of the carbamate.
¹³C NMR Spectrum (Predicted):
-
~13 ppm: Terminal methyl carbon (-CH₃) of the butyl chain.
-
~20 ppm: Methylene carbon (-CH₂-) adjacent to the terminal methyl group.
-
~32 ppm: Methylene carbon (-CH₂-) adjacent to the nitrogen.
-
~41 ppm: Methylene carbon (-CH₂-) attached to the nitrogen.
-
~52 ppm: Methyl carbon (-OCH₃) of the ester.
-
~157 ppm: Carbonyl carbon (C=O) of the carbamate.
Diagram: Logical Relationship of NMR Signals to Structure
Caption: Predicted ¹H and ¹³C NMR chemical shifts correlated to the structure of methyl N-butylcarbamate.
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
Apparatus:
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS.
Procedure:
-
Prepare a dilute solution of methyl N-butylcarbamate in a volatile solvent (e.g., dichloromethane or methanol).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum using electron ionization.
Interpretation of the Mass Spectrum:
The EI-mass spectrum of methyl N-butylcarbamate is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): m/z = 131.
-
Key Fragmentations:
-
Loss of methoxy radical (-OCH₃): [M - 31]⁺ at m/z 100.
-
Loss of butoxy radical (-OC₄H₉): Not a likely primary fragmentation.
-
McLafferty-type rearrangement: This is a possibility, leading to the loss of an alkene.
-
Cleavage of the N-butyl bond: This can lead to various fragments. A prominent peak may be observed at m/z 58 corresponding to [CH₃OC(O)NH]⁺ or m/z 74 corresponding to [CH₃OC(O)NH₂]⁺.
-
Chemical Reactivity and Stability
The carbamate functional group imparts specific reactivity patterns to the molecule. Understanding these is crucial for predicting its behavior in chemical reactions and for assessing its stability under various conditions.
Hydrolysis
Carbamates are susceptible to hydrolysis, particularly under basic conditions.[4][5] The hydrolysis of methyl N-butylcarbamate would yield methanol, n-butylamine, and carbon dioxide.
Mechanism of Base-Catalyzed Hydrolysis: The generally accepted mechanism for the base-catalyzed hydrolysis of primary and secondary N-alkyl carbamates is the E1cB (Elimination Unimolecular conjugate Base) mechanism.[4]
-
Deprotonation: A hydroxide ion removes the proton from the nitrogen atom, forming a carbamate anion.
-
Elimination: The carbamate anion is unstable and eliminates an alkoxide ion (methoxide in this case) to form an isocyanate intermediate (n-butyl isocyanate).
-
Hydrolysis of Isocyanate: The isocyanate rapidly reacts with water to form a carbamic acid, which is unstable and decarboxylates to yield the primary amine (n-butylamine) and carbon dioxide.
Diagram: Base-Catalyzed Hydrolysis of Methyl N-Butylcarbamate
Caption: Simplified reaction pathway for the base-catalyzed hydrolysis of methyl N-butylcarbamate.
Thermal Decomposition
Carbamates can undergo thermal decomposition. The stability and decomposition products depend on the structure of the carbamate.[6] For N-monosubstituted carbamates, a common decomposition pathway is the retro-addition reaction to form an isocyanate and an alcohol.[6][7] In the case of methyl N-butylcarbamate, heating could lead to the formation of n-butyl isocyanate and methanol.
Synthesis
Methyl N-butylcarbamate can be synthesized through several routes. A common and straightforward method involves the reaction of n-butylamine with methyl chloroformate.
Experimental Protocol: Synthesis of Methyl N-Butylcarbamate
Materials:
-
n-Butylamine
-
Methyl chloroformate
-
A suitable base (e.g., triethylamine or aqueous sodium hydroxide)
-
An inert solvent (e.g., dichloromethane or diethyl ether)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (1.0 equivalent) and the base (1.1 equivalents) in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add methyl chloroformate (1.0 equivalent), dissolved in the same solvent, to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation under reduced pressure or by column chromatography if necessary.
Causality of Experimental Choices:
-
Low Temperature: The reaction is exothermic, and low temperatures are maintained to control the reaction rate and prevent side reactions.
-
Base: A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Inert Solvent: An inert solvent is used to dissolve the reactants and facilitate the reaction without participating in it.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling methyl N-butylcarbamate. Carbamates as a class can have varying degrees of toxicity.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and closed-toe shoes.
Handling:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental contact, wash the affected area immediately with plenty of water.
-
For spills, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of methyl N-butylcarbamate. By integrating experimental protocols, theoretical explanations, and practical considerations, this document serves as a valuable resource for scientists and researchers. The information presented herein should facilitate the safe and effective use of this compound in various research and development applications, while also highlighting the importance of empirical verification of key physical constants.
References
- Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2545.
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental organic chemistry. John Wiley & Sons.
- Dittert, L. W., & Higuchi, T. (1963). Rates of hydrolysis of carbamate and carbonate esters in alkaline solution. Journal of Pharmaceutical Sciences, 52(9), 852-857.
-
Alfa Aesar. (n.d.). Methyl N-butylcarbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-BUTYL CARBAMATE. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
- Thorn, G. D., & Ludwig, R. A. (1962). The dithiocarbamates and related compounds. Elsevier Publishing Company.
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]
-
Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Boiling Point Determination. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Retrieved from [Link]
-
PubChem. (n.d.). Methyl N-butylcarbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. scribd.com [scribd.com]
- 3. CAS 6642-30-4: Carbamic acid, N-methyl-, methyl ester [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
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